Methylphosphonate Oligonucleotides Exhibit Complete Nuclease Resistance vs. Rapid Degradation of Phosphodiesters
Oligonucleotides containing methylphosphonate (MP) linkages are completely resistant to hydrolysis by both exo- and endonucleases, whereas unmodified phosphodiester (PO) oligonucleotides are rapidly degraded in biological media [1]. In cell culture medium containing 15% fetal calf serum at 37°C, chimeric oligodeoxynucleotides with terminal MP groups were considerably more stable than normal PO oligonucleotides [2]. The methylphosphonate linkage is nonionic and is not a substrate for nucleases that cleave the natural phosphodiester backbone [3].
| Evidence Dimension | Nuclease Resistance |
|---|---|
| Target Compound Data | Completely resistant to exo- and endonucleases [1] |
| Comparator Or Baseline | Phosphodiester (PO) oligonucleotides: Rapidly degraded in serum-containing medium [2] |
| Quantified Difference | Qualitative difference: complete resistance vs. rapid degradation |
| Conditions | In vitro nuclease assays; 15% fetal calf serum at 37°C |
Why This Matters
This complete resistance to nucleases is essential for applications requiring extended stability in biological fluids, such as antisense therapeutics or in vivo RNA targeting.
- [1] Miller, P. S. (2000). Oligonucleotide Methylphosphonates. In Pharmacology & Therapeutics (Vol. 88, pp. 225–247). https://doi.org/10.1016/S0163-7258(00)00092-4 View Source
- [2] Tidd, D. M., & Warenius, H. M. (1989). Partial protection of oncogene, anti-sense oligodeoxynucleotides against serum nuclease degradation using terminal methylphosphonate groups. British Journal of Cancer, 60(3), 343–350. View Source
- [3] Nagahama, K., Vester, B., & Wengel, J. (2009). Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 19(10), 2707–2709. https://doi.org/10.1016/j.bmcl.2009.03.116 View Source
